molecular formula C9H10ClNO4S B3267783 4-Acetamido-3-methoxybenzenesulfonyl chloride CAS No. 46713-94-4

4-Acetamido-3-methoxybenzenesulfonyl chloride

Cat. No. B3267783
CAS RN: 46713-94-4
M. Wt: 263.7 g/mol
InChI Key: CTRQHACJJHWFLW-UHFFFAOYSA-N
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Description

4-Acetamido-3-methoxybenzenesulfonyl chloride is a chemical compound with the molecular formula C9H10ClNO4S . It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with an acetamido group at the 4th position and a methoxy group at the 3rd position .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with an acetamido group at the 4th position and a methoxy group at the 3rd position . The sulfonyl chloride group is attached to the benzene ring .

Scientific Research Applications

Environmental Degradation and Water Treatment

Research on the degradation of pharmaceuticals like acetaminophen in the environment through advanced oxidation processes (AOPs) highlights the importance of understanding chemical breakdown pathways and the formation of potentially toxic by-products. This area of research is crucial for developing water treatment solutions that can effectively remove such compounds from water sources, ensuring environmental protection and public health safety (Qutob et al., 2022).

Synthesis and Medicinal Chemistry

Studies in medicinal chemistry, focusing on the synthesis and biological activities of various chemical compounds, provide insights into the processes for creating new pharmaceuticals. For instance, research on derivatives of colchicine and their antitumor activities demonstrates the continuous search for more effective and less toxic therapeutic agents. These studies underscore the importance of innovative chemical synthesis in drug discovery and development (Dubey et al., 2017).

Toxicology and Safety Assessment

The toxicological profiles and safety assessments of various chemicals, including pharmaceuticals and industrial solvents, are critical for understanding their impact on health and the environment. Reviews on the toxicology of compounds like acetamide and its derivatives shed light on the biological effects of chemical exposure, guiding regulatory standards and safe usage practices (Kennedy, 2001).

Pharmacological Effects and Mechanisms

Investigations into the pharmacological effects and mechanisms of action of drugs, such as paracetamol (acetaminophen), reveal complex interactions within the body. Understanding these mechanisms is essential for the development of drugs that effectively target specific physiological pathways while minimizing side effects (Ohashi & Kohno, 2020).

properties

IUPAC Name

4-acetamido-3-methoxybenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO4S/c1-6(12)11-8-4-3-7(16(10,13)14)5-9(8)15-2/h3-5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRQHACJJHWFLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10402930
Record name T0517-8561
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

46713-94-4
Record name T0517-8561
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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